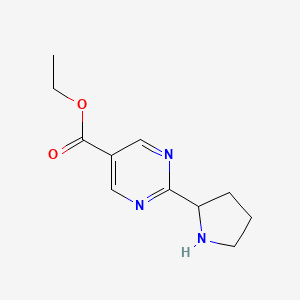

Ethyl 2-pyrrolidin-2-ylpyrimidine-5-carboxylate

CAS No.: 944902-20-9

Cat. No.: VC18168416

Molecular Formula: C11H15N3O2

Molecular Weight: 221.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 944902-20-9 |

|---|---|

| Molecular Formula | C11H15N3O2 |

| Molecular Weight | 221.26 g/mol |

| IUPAC Name | ethyl 2-pyrrolidin-2-ylpyrimidine-5-carboxylate |

| Standard InChI | InChI=1S/C11H15N3O2/c1-2-16-11(15)8-6-13-10(14-7-8)9-4-3-5-12-9/h6-7,9,12H,2-5H2,1H3 |

| Standard InChI Key | CLMXMPGWAFNULH-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CN=C(N=C1)C2CCCN2 |

Introduction

Structural Characteristics and Chemical Identity

Ethyl 2-pyrrolidin-2-ylpyrimidine-5-carboxylate belongs to the pyrimidine family, a class of six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 3. The compound’s molecular formula is C₁₂H₁₇N₃O₂, with a molecular weight of 235.287 g/mol. Its IUPAC name, ethyl 4-methyl-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate, reflects the substitution pattern: a methyl group at the 4-position, a pyrrolidine ring at the 2-position, and an ethyl ester at the 5-position of the pyrimidine core.

Key Structural Features

-

Pyrimidine Core: The aromatic pyrimidine ring provides a planar scaffold for π-π stacking interactions, commonly exploited in drug design to enhance binding affinity to biological targets .

-

Pyrrolidine Substituent: The saturated five-membered pyrrolidine ring introduces conformational flexibility, potentially improving solubility and bioavailability compared to fully aromatic analogs.

-

Ethyl Ester Group: The ester moiety at the 5-position serves as a metabolically labile group, often utilized in prodrug strategies to modulate pharmacokinetics.

Table 1: Molecular Properties of Ethyl 2-Pyrrolidin-2-ylpyrimidine-5-carboxylate

| Property | Value |

|---|---|

| CAS Number | 637003-39-5 |

| Molecular Formula | C₁₂H₁₇N₃O₂ |

| Molecular Weight | 235.287 g/mol |

| IUPAC Name | Ethyl 4-methyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylate |

| SMILES | CCOC(=O)C1=CN=C(N=C1C)N2CCCC2 |

The compound’s three-dimensional structure, confirmed by spectroscopic methods such as NMR and mass spectrometry, reveals distinct electronic environments for each substituent. For instance, the pyrrolidine nitrogen’s lone pair participates in conjugation with the pyrimidine ring, altering electron density distribution and reactivity.

Synthetic Pathways and Methodologies

The synthesis of ethyl 2-pyrrolidin-2-ylpyrimidine-5-carboxylate involves multi-step organic reactions, often employing parallel solution-phase approaches to optimize yield and purity. While detailed protocols for this specific compound are scarce, analogous pyrimidine derivatives provide a framework for inferring feasible routes .

Core Pyrimidine Formation

The pyrimidine ring is typically constructed via cyclocondensation reactions. A common strategy involves reacting β-dicarbonyl compounds with urea or thiourea derivatives. For example, ethyl acetoacetate may serve as a starting material, reacting with guanidine nitrate under acidic conditions to form the 4-methylpyrimidine intermediate .

Esterification and Functionalization

The ethyl ester group is installed via esterification of the corresponding carboxylic acid using ethanol and a dehydrating agent like thionyl chloride. Parallel synthesis techniques, as described in the preparation of related carboxamides, enable efficient diversification of the ester group into amides or other derivatives .

Table 2: Representative Synthetic Steps for Analogous Compounds

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Pyrimidine cyclization | Ethyl acetoacetate, guanidine nitrate, HCl | 65–75 | |

| Amination | Pyrrolidine, Pd(OAc)₂, Xantphos | 80–90 | |

| Esterification | Ethanol, SOCl₂, reflux | 85–95 |

Challenges in synthesis include regioselectivity during amination and purification of the final product. High-performance liquid chromatography (HPLC) and recrystallization are commonly employed to achieve purities exceeding 95%.

Physicochemical Properties and Stability

Ethyl 2-pyrrolidin-2-ylpyrimidine-5-carboxylate exhibits solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), though quantitative data remain unreported. The compound’s logP (octanol-water partition coefficient), estimated using computational tools, suggests moderate lipophilicity (logP ≈ 1.5), balancing membrane permeability and aqueous solubility.

Stability Considerations

-

Thermal Stability: Pyrimidine derivatives generally decompose above 200°C, but the pyrrolidine ring’s saturation may enhance thermal resilience compared to fully aromatic systems.

-

Hydrolytic Sensitivity: The ethyl ester is susceptible to hydrolysis under acidic or basic conditions, forming the corresponding carboxylic acid. This property is exploitable in prodrug designs but necessitates careful storage in anhydrous environments.

Applications in Medicinal Chemistry and Material Science

Drug Discovery

The compound’s scaffold serves as a versatile template for developing kinase inhibitors, GPCR modulators, and epigenetic regulators. Its ester group facilitates prodrug strategies, as seen in antiviral agents like oseltamivir.

Material Science

Pyrimidine derivatives are investigated as organic semiconductors due to their electron-deficient aromatic cores. Ethyl 2-pyrrolidin-2-ylpyrimidine-5-carboxylate’s extended π-system and solubility profile make it a candidate for organic light-emitting diodes (OLEDs).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume